Product packaging for 1-Cyclobutyl-2-methylpropan-1-amine(Cat. No.:)

1-Cyclobutyl-2-methylpropan-1-amine

Cat. No.: B13126763
M. Wt: 127.23 g/mol
InChI Key: SHVVTJKUEPSFSW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methylpropan-1-amine (B6166232) is a primary amine featuring a cyclobutyl group attached to the carbon atom bearing the amino group, which is also connected to an isobutyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure is of interest within the broader context of medicinal and synthetic chemistry due to the presence of the cyclobutane (B1203170) ring. This four-membered carbocycle imparts unique conformational and stereochemical properties to the molecule.

Chemical Compound Data for this compound

Property Value
IUPAC Name This compound
Molecular Formula C8H17N
PubChem CID 55295069
Molecular Weight 127.23 g/mol
Canonical SMILES CC(C)C(C1CCC1)N

This compound belongs to the class of organic compounds known as cyclobutyl amines. This classification is based on the presence of a cyclobutane ring bonded to an amino group. The nomenclature of this compound follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group is the amine, hence the suffix "-amine". The parent chain is the longest carbon chain attached to the nitrogen atom, which in this case is a propan-1-amine. The substituents on this chain are a methyl group at the second position and a cyclobutyl group at the first position.

The presence of a stereocenter at the carbon atom bonded to both the cyclobutyl ring and the amino group means that this compound can exist as a pair of enantiomers, (R)-1-cyclobutyl-2-methylpropan-1-amine and (S)-1-cyclobutyl-2-methylpropan-1-amine. The specific stereochemistry would be determined by the synthetic route employed.

The synthesis of cyclobutane derivatives has historically been a challenge for organic chemists due to the inherent ring strain of the four-membered ring. Early methods for creating the cyclobutane core were often low-yielding and lacked generality. The first synthesis of cyclobutane itself was reported in 1907 by Richard Willstätter through the hydrogenation of cyclobutene (B1205218). nih.gov

Over the decades, a variety of synthetic methods have been developed to access cyclobutane-containing molecules, including amines. These methods include:

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are a powerful tool for the construction of the cyclobutane ring.

Ring Expansions: The expansion of smaller rings, such as cyclopropanes, can also lead to cyclobutane derivatives.

Intramolecular Cyclizations: The cyclization of appropriately substituted acyclic precursors is another common strategy.

The development of these synthetic methodologies has been crucial for the exploration of cyclobutane-containing compounds in various fields. While early work focused on understanding the fundamental properties and reactivity of these strained rings, more recent efforts have shifted towards their application in areas such as medicinal chemistry and materials science. The synthesis of cyclobutane-containing amines, in particular, has been driven by the desire to create novel scaffolds for drug discovery.

The cyclobutyl amine moiety is a valuable chemical scaffold in modern organic chemistry, particularly in the design of bioactive molecules. The incorporation of a cyclobutane ring can confer several advantageous properties to a molecule:

Conformational Constraint: The rigid, puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule. This can lead to a more defined three-dimensional shape, which is often crucial for selective binding to biological targets.

Metabolic Stability: The cyclobutane ring can block sites of metabolism that would otherwise be susceptible to enzymatic degradation in more flexible acyclic analogues. This can lead to improved pharmacokinetic profiles.

Introduction of sp³ Character: In medicinal chemistry, there is a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional molecules. The cyclobutane ring is an excellent way to introduce sp³-hybridized carbons and increase the fraction of sp³ carbons (Fsp³) in a molecule, which has been correlated with improved clinical success rates.

While specific research on this compound is limited, the broader class of cyclobutyl amines has been explored in the context of drug discovery. The unique structural features of the cyclobutyl amine scaffold make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

Table of Mentioned Compounds

Compound Name
This compound
(R)-1-cyclobutyl-2-methylpropan-1-amine
(S)-1-cyclobutyl-2-methylpropan-1-amine
Cyclobutane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B13126763 1-Cyclobutyl-2-methylpropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-cyclobutyl-2-methylpropan-1-amine

InChI

InChI=1S/C8H17N/c1-6(2)8(9)7-4-3-5-7/h6-8H,3-5,9H2,1-2H3

InChI Key

SHVVTJKUEPSFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCC1)N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Cyclobutyl 2 Methylpropan 1 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine is the central feature governing its reactivity, rendering it both nucleophilic and basic.

The primary amine group in 1-cyclobutyl-2-methylpropan-1-amine (B6166232) is a potent nucleophile, capable of attacking electron-deficient centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. researchgate.net This reactivity allows for a wide range of derivatization reactions.

Alkylation and Acylation: Amines readily react with alkyl halides in SN2 reactions to form secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. researchgate.netorientjchem.org Similarly, reaction with acyl chlorides or acid anhydrides yields N-substituted amides. researchgate.netorientjchem.org These reactions are fundamental in modifying the structure and properties of the parent amine.

Imine and Enamine Formation: In reactions with aldehydes and ketones, primary amines like this compound act as nucleophiles, adding to the carbonyl carbon. acs.org The intermediate carbinolamine subsequently dehydrates to form a stable N-substituted imine (a Schiff base). acs.org This reversible reaction is a cornerstone of carbonyl chemistry.

Reaction with Epoxides: The amine can open epoxide rings via an SN2-type mechanism. The nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide, leading to the formation of a β-amino alcohol. orientjchem.org

The steric bulk of the cyclobutyl and isobutyl groups adjacent to the amine can influence the rate of these nucleophilic reactions compared to less hindered primary amines. psu.edu

Like other aliphatic amines, this compound is a weak base. The lone pair on the nitrogen atom can accept a proton from an acid, forming an ammonium salt. A common example is the reaction with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, 1-cyclobutyl-2-methylpropan-1-ammonium chloride. This reaction converts the organic-soluble free amine into a more water-soluble salt.

Table 1: Typical pKa Values of Conjugate Acids of Structurally Related Primary Amines
AmineStructurepKa of Conjugate Acid
Cyclobutylamine (B51885)C₄H₇NH₂10.7
Isobutylamine (B53898)(CH₃)₂CHCH₂NH₂10.63
Neopentylamine(CH₃)₃CCH₂NH₂10.21
This compoundC₄H₇CH(NH₂)CH(CH₃)₂Estimated ~10.5-10.8

The nitrogen atom in this compound can be oxidized by various reagents, leading to several possible products depending on the reaction conditions and the oxidant used. youtube.com

Oxidation to Imines: Catalytic oxidation, often using metal catalysts (e.g., gold, iron) and a mild oxidant like molecular oxygen, can convert primary amines into imines. scispace.comorganic-chemistry.org This process is of significant interest as a "green" alternative to traditional imine synthesis. researchgate.net

Oxidation with Strong Oxidants (e.g., KMnO₄): Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize primary amines. The reaction often proceeds through an imine intermediate, which can then be hydrolyzed to a ketone (in this case, 1-cyclobutyl-2-methylpropan-1-one) and ammonia (B1221849). quora.comyoutube.com If the amine nitrogen is attached to a tertiary carbon, oxidation to a nitro compound can occur. sciencemadness.org

Oxidation with Peroxides: Reagents like hydrogen peroxide (H₂O₂) or peroxy acids can oxidize primary amines. The reaction can lead to a mixture of products, including hydroxylamines, nitroso compounds, and oximes. psu.eduyoutube.comrsc.org Specific catalytic systems, for instance using tungsten oxide/alumina, have been developed to selectively convert primary amines to oximes using molecular oxygen as the terminal oxidant. researchgate.netacs.orgacs.orgnih.gov

The specific pathway for this compound would yield 1-cyclobutyl-2-methylpropan-1-one (B6147365) oxime or the corresponding nitro compound under appropriate conditions.

Reactions Involving the Cyclobutyl Ring System

The four-membered cyclobutyl ring is characterized by significant ring strain (approximately 26 kcal/mol). electrochem.org This inherent strain makes it susceptible to reactions that lead to more stable five- or three-membered ring systems. These reactions are typically initiated by the formation of a carbocation adjacent to the ring.

Carbocationic intermediates generated from this compound or its derivatives are prone to rearrangement. A common method to generate such a carbocation is through the diazotization of the primary amine with nitrous acid (from NaNO₂ and HCl), which forms an unstable diazonium salt that loses N₂ gas.

Ring Expansion: The resulting cyclobutylcarbinyl cation can undergo a Wagner-Meerwein rearrangement, where a C-C bond within the ring migrates to the adjacent cationic center. This process expands the strained four-membered ring into a more stable five-membered cyclopentyl cation, which can then be trapped by a nucleophile (e.g., water, halide) to form cyclopentyl derivatives. quora.comresearchgate.net This is a common and synthetically useful transformation. mdpi.com

Ring Contraction: The cyclobutyl cation exists in equilibrium with the cyclopropylcarbinyl cation. researchgate.netelectrochem.org This rearrangement is driven by the ability of the cyclopropane (B1198618) ring's C-C bonds, which have significant p-character, to stabilize the adjacent positive charge through resonance. electrochem.org This can lead to the formation of cyclopropylcarbinyl products. The Demyanov rearrangement specifically describes the mixture of ring-expanded and ring-contracted alcohol products from the diazotization of cycloalkylamines. mdpi.com

The study of solvolysis reactions—reactions where the solvent acts as the nucleophile—of cyclobutyl derivatives provides significant insight into the behavior of the corresponding carbocations. rsc.org If the amine group of this compound were converted into a good leaving group (e.g., a tosylate or a halide), its solvolysis would proceed through a carbocation intermediate.

This carbocation is not a simple classical ion but is better described as a set of rapidly equilibrating, non-classical carbocations, including the cyclobutyl, cyclopropylcarbinyl, and even allylcarbinyl forms. researchgate.net The distribution of products from a solvolysis reaction depends on the relative rates of rearrangement between these cationic intermediates and the rate of their capture by the solvent. researchgate.net For instance, the solvolysis of cyclobutyl bromide in various solvents shows that the reaction proceeds via an ionization mechanism, with the resulting carbocation being subject to these complex rearrangements. rsc.org These rearrangements are fundamental in carbocation chemistry and are a direct consequence of the strain within the cyclobutyl ring system. acs.org

Table 2: Summary of Potential Rearrangements of Carbocations Derived from this compound
Initial SpeciesReaction TypeKey IntermediateMajor Product Type(s)
Cyclobutylcarbinyl cationRing Expansion (Wagner-Meerwein)Cyclopentyl cationSubstituted Cyclopentanes
Cyclobutyl cationRing Contraction (Demyanov)Cyclopropylcarbinyl cationSubstituted Cyclopropylmethanes
Cyclobutylcarbinyl cationRing OpeningAllylcarbinyl cationPentenyl derivatives

Functionalization and Derivatization of the Cyclobutane (B1203170) Core

The functionalization of the cyclobutane core in this compound can be approached through various synthetic strategies, often leveraging the directing effects of the amine group or its derivatives. While specific research on this exact molecule is limited, general principles of cyclobutane chemistry suggest several potential pathways.

One common strategy involves the use of a carbonyl group as a latent directing group for C–H functionalization. acs.orgnih.gov This would necessitate the conversion of the amine in this compound to a carbonyl functionality, for instance, through oxidation to the corresponding ketone, 1-cyclobutyl-2-methylpropan-1-one. nih.gov Once the carbonyl is in place, it can direct the functionalization of the cyclobutane ring at positions guided by the stereochemistry of the molecule. acs.org

Methods for such functionalization are diverse and can include:

C–H Arylation and Olefination: Palladium-catalyzed reactions can introduce aryl and vinyl groups onto the cyclobutane ring. acs.orgnih.gov These reactions often exhibit broad scope, allowing for the introduction of various substituents. nih.gov

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions are fundamental methods for constructing and functionalizing cyclobutane rings. nih.gov While typically used for synthesis, they can also be envisioned for further modification of a pre-existing cyclobutane.

Organocatalysis: The use of chiral organic catalysts has emerged as an eco-friendly approach for the enantioselective functionalization of cyclobutane derivatives. nih.gov

The inherent ring strain of the cyclobutane influences its reactivity, making certain transformations, such as ring-opening, a competing pathway. nih.govacs.org The fluxional nature of the cyclobutane ring, which undergoes rapid ring-flipping, can also present challenges in achieving high stereoselectivity. acs.orgnih.govbaranlab.org

Table 1: Potential Functionalization Reactions of the Cyclobutane Core

Reaction TypeReagents and ConditionsPotential Products
C–H ArylationPd catalyst, aryl halideAryl-substituted cyclobutane derivatives
C–H OlefinationPd catalyst, vinyl halide/triflateVinyl-substituted cyclobutane derivatives
Organocatalyzed FluorinationChiral phosphoric acid, fluorinating agentFluorinated cyclobutane derivatives

Interconversion with Related Small-Ring Systems (e.g., Cyclopropylcarbinyl and Allylcarbinyl Analogues)

The strained nature of the cyclobutane ring in this compound makes it susceptible to rearrangements, leading to interconversion with other small-ring systems or ring-opened products. These transformations are often driven by the release of ring strain and the formation of more stable carbocation intermediates. chemistrysteps.com

Ring Expansion: Under acidic conditions or through carbocation-generating reactions, the cyclobutyl group can undergo ring expansion to form a more stable cyclopentyl system. chemistrysteps.com For example, if a carbocation is formed at the carbon bearing the cyclobutyl group, a 1,2-alkyl shift from the ring can lead to a cyclopentyl carbocation. chemistrysteps.com

Ring Contraction: While less common than expansion, ring contraction of cyclobutane derivatives to cyclopropyl (B3062369) systems can occur under specific conditions, for instance, through tandem Wittig reaction-ring contraction processes involving an α-hydroxycyclobutanone derivative. researchgate.net

Rearrangements to Allylcarbinyl Systems: Cationic rearrangements of cyclobutylcarbinyl systems can lead to the formation of allylcarbinyl (homoallylic) products. This is a common reaction pathway for cyclopropylcarbinyl and cyclobutylcarbinyl systems.

The interconversion pathways are highly dependent on the reaction conditions and the nature of any intermediates formed. The stability of the resulting carbocations plays a crucial role in dictating the final product distribution. chemistrysteps.com

Stability and Degradation Pathways

The stability of this compound is influenced by both the inherent strain of the cyclobutane ring and the reactivity of the primary amine.

Ring Strain and Stability: Cyclobutane possesses significant ring strain (approximately 26.3 kcal/mol) due to non-ideal bond angles (90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.com This strain makes the cyclobutane ring more susceptible to ring-opening reactions compared to larger cycloalkanes like cyclohexane, which is essentially strain-free. libretexts.orgpressbooks.publibretexts.org The puckered conformation of cyclobutane helps to alleviate some of the torsional strain. masterorganicchemistry.comlibretexts.org The presence of a methyl group on the cyclobutane ring, as in methylcyclobutane, can slightly increase stability compared to the parent cyclobutane. quora.com

Degradation of the Amine Moiety: Primary alkylamines are subject to various degradation pathways, including oxidation and biodegradation.

Oxidative Degradation: Ozonation of simple aliphatic amines proceeds via an initial rapid oxygen-transfer reaction. rsc.org For primary amines, this can lead to the formation of nitroalkanes through hydroxylamine (B1172632) and nitrosoalkane intermediates. rsc.org

Biodegradation: In biological systems, the degradation of alkylamines can be initiated by alkylamine dehydrogenases, which cleave the carbon-nitrogen bond to form an aldehyde and ammonia. researchgate.netnih.gov The resulting aldehyde can be further oxidized to a carboxylic acid and then enter metabolic pathways like the β-oxidation cycle. researchgate.netnih.govoup.com

Table 2: Key Factors Influencing the Stability of this compound

Structural FeatureContributing FactorConsequence
Cyclobutane RingAngle Strain & Torsional StrainIncreased reactivity, susceptibility to ring-opening reactions
Primary AmineNucleophilicity and BasicitySusceptibility to oxidation and enzymatic degradation

Spectroscopic and Analytical Characterization Techniques for 1 Cyclobutyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

¹H NMR Spectral Analysis and Proton Assignment

Predicted ¹H NMR Data for 1-Cyclobutyl-2-methylpropan-1-amine (B6166232)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
(CH₃)₂CH~ 0.9Doublet
(CH₃)₂CH~ 1.7Multiplet
Cyclobutyl-CH₂~ 1.5 - 2.2Multiplet
Cyclobutyl-CH~ 2.5 - 3.0Multiplet
CH-NH₂~ 2.8 - 3.2Multiplet
NH₂VariableBroad Singlet

Note: This is a predicted table based on general NMR principles and data from related compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Based on known chemical shift ranges for similar functional groups, a predicted spectrum can be outlined. oregonstate.educompoundchem.comchemguide.co.ukwisc.edu The carbons of the two methyl groups of the isobutyl moiety are expected to be in the range of 20-25 ppm. The methine carbon of the isobutyl group would appear further downfield. The carbons of the cyclobutyl ring will have characteristic shifts, with the carbon attached to the amine-bearing carbon atom being the most deshielded among them. The methine carbon directly attached to the nitrogen atom (CH-NH₂) would be significantly deshielded and is expected to have the largest chemical shift among the aliphatic carbons.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
(CH₃)₂CH~ 22 - 25
(CH₃)₂CH~ 25 - 30
Cyclobutyl-CH₂~ 15 - 35
Cyclobutyl-CH~ 40 - 45
CH-NH₂~ 55 - 65

Note: This is a predicted table based on general NMR principles and data from related compounds. Actual experimental values may vary.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can provide information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry of the substituents on the cyclobutyl ring and to understand the preferred conformation of the molecule in solution. However, no specific research findings utilizing these advanced techniques for this particular compound are currently available in the public literature. ucl.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₈H₁₇N. nih.govnih.gov By comparing the experimentally measured exact mass with the calculated mass for this formula, the elemental composition can be confirmed with a high degree of confidence. Predicted collision cross section (CCS) values can also be calculated for different adducts of the molecule, which can be compared with experimental values if available. uni.lu

Fragmentation Patterns and Structural Information from MS/MS

In a mass spectrometer, the molecular ion of this compound can be subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nist.govdocbrown.info

For this compound, the following alpha-cleavages are plausible:

Cleavage of the bond between the methine carbon (CH-NH₂) and the cyclobutyl ring would result in the formation of a stable iminium ion.

Cleavage of the bond between the methine carbon (CH-NH₂) and the isobutyl group would also lead to the formation of a characteristic iminium ion.

The analysis of these and other potential fragmentation pathways in a tandem mass spectrometry (MS/MS) experiment would provide valuable structural information, helping to confirm the connectivity of the cyclobutyl and isobutyl groups to the central amine-bearing carbon. However, specific experimental mass spectra or detailed fragmentation studies for this compound are not documented in readily accessible scientific literature. nist.govdocbrown.info

Predicted Collision Cross Section Analysis

Adductm/zPredicted CCS (Ų)
[M+H]+129.12740127.8
[M+Na]+151.10934132.7
[M-H]-127.11284129.9
[M+NH4]+146.15394143.0
[M+K]+167.08328134.8
[M+H-H2O]+111.11738118.8

Data based on the structurally similar compound 2-cyclobutyl-2-methylpropan-1-ol. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and alkyl functionalities.

As a primary amine, this compound will show two distinct N-H stretching vibrations in the region of 3200-3500 cm⁻¹. youtube.com The presence of two peaks is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. youtube.com Additionally, an N-H bending vibration is anticipated to appear in the range of 1590-1650 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3200-3500
Primary AmineN-H Bend1590-1650
AlkylC-H Stretch2850-3000
AlkylC-C Stretch and BendFingerprint Region (400-1500)

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

In Gas Chromatography (GC) , the volatility of this compound allows it to be separated from non-volatile impurities. The choice of the stationary phase is critical for achieving good resolution. A non-polar or weakly polar column would be suitable for this compound. The retention time of the compound would be a key identifier.

High-Performance Liquid Chromatography (HPLC) , particularly in reverse-phase mode, can also be employed for purity analysis. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an amine modifier to improve peak shape, would be appropriate. Detection can be achieved using a UV detector at a low wavelength or, more universally, with a mass spectrometer (LC-MS). The hydrochloride salt of the closely related 2-Cyclobutyl-2-methylpropan-1-amine is noted to be analyzable by HPLC and LC-MS. bldpharm.com

The separation of potential stereoisomers of this compound, if present, would necessitate the use of chiral chromatography. This involves a chiral stationary phase (CSP) in either GC or HPLC that can differentiate between the enantiomers.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is then used to confirm the empirical formula. The molecular formula for this compound is C₈H₁₇N. nih.gov

The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements:

Carbon (C): 12.01 g/mol

Hydrogen (H): 1.008 g/mol

Nitrogen (N): 14.01 g/mol

The molecular weight of C₈H₁₇N is 127.24 g/mol .

The expected results from an elemental analysis of a pure sample of this compound are detailed in the table below. Experimental values that fall within a narrow margin of these theoretical percentages (typically ±0.4%) provide strong evidence for the compound's empirical and molecular formula.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC75.52%
HydrogenH13.46%
NitrogenN11.01%

Stereochemical Investigations of 1 Cyclobutyl 2 Methylpropan 1 Amine

Identification and Characterization of Stereogenic Centers

A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups. The presence of such a center is the most common source of chirality in organic molecules.

In the structure of 1-Cyclobutyl-2-methylpropan-1-amine (B6166232), there is one such stereogenic center. The carbon atom at position 1 (C1) of the propane (B168953) chain is bonded to four distinct substituents:

An amino group (-NH2)

A hydrogen atom (-H)

A cyclobutyl group

A 2-methylpropyl group (isobutyl group)

Because the C1 atom is attached to four different groups, it is a chiral center. The other carbon atoms in the molecule are not stereogenic. For instance, the C2 atom of the propane chain is bonded to two identical methyl groups, making it achiral. The monosubstituted cyclobutyl ring does not possess any chiral carbons within its structure.

Stereogenic CenterLocationAttached GroupsResulting Chirality
C1The first carbon of the propane chain1. Amino Group (-NH2)2. Hydrogen Atom (-H)3. Cyclobutyl Group4. 2-Methylpropyl GroupYes

A data table summarizing the stereogenic center in this compound.

The characterization of this stereogenic center involves determining its absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. This is typically achieved experimentally for an enantiomerically pure sample using techniques such as X-ray crystallography or through correlation with known chiral compounds.

Diastereomerism and Enantiomerism of this compound

The presence of a single stereogenic center in this compound means that the molecule can exist as a pair of non-superimposable mirror images called enantiomers. These are the (R)- and (S)-isomers.

(R)-1-Cyclobutyl-2-methylpropan-1-amine

(S)-1-Cyclobutyl-2-methylpropan-1-amine

A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral entities.

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must possess at least two stereogenic centers. Since this compound has only one stereocenter, it does not exhibit diastereomerism by itself. However, diastereomeric relationships can be formed when the amine reacts with another chiral molecule, leading to the formation of diastereomeric products or intermediates.

Property(R)-enantiomer(S)-enantiomerRacemic Mixture
Melting/Boiling Point Identical to (S)Identical to (R)May differ from pure enantiomers
Solubility (achiral solvent) Identical to (S)Identical to (R)Identical to pure enantiomers
Optical Rotation Equal in magnitude, opposite in direction to (S)Equal in magnitude, opposite in direction to (R)Zero
Interaction with Chiral Reagents Different from (S)Different from (R)Average of (R) and (S) interactions

A data table comparing the properties of the enantiomers and the racemic mixture of this compound.

Conformational Analysis of the Cyclobutyl and Propyl Moieties

Cyclobutyl Moiety: The four-membered cyclobutyl ring is not a flat square. A planar conformation would lead to significant torsional strain from the eclipsing of all hydrogen atoms. libretexts.org To alleviate this strain, the cyclobutane (B1203170) ring adopts a puckered or "butterfly" conformation. libretexts.org In this arrangement, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds. openstax.org This puckered shape is flexible and undergoes rapid inversion, where the "up" carbon flips to a "down" position and vice versa. This dynamic puckering is a key feature of the cyclobutyl group's structure. fiveable.me

Propyl Moiety (2-Methylpropyl Group): The "propyl" part of the molecule is a 2-methylpropyl, or isobutyl, group. nih.gov Conformational flexibility exists due to rotation around the single bonds, particularly the C1-C2 bond connecting the chiral center to the isobutyl group. This rotation leads to various staggered and eclipsed rotamers. The relative energies of these conformers are dictated by steric hindrance between the bulky cyclobutyl group, the amino group, and the methyl groups of the isobutyl substituent. The molecule will preferentially adopt staggered conformations where the largest groups are positioned as far apart as possible (anti-periplanar) to minimize steric strain.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry at the C1 chiral center has a profound impact on the chemical reactivity of this compound. Stereoselectivity refers to the preference for the formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com

When reacting with achiral reagents in an achiral environment, the (R)- and (S)-enantiomers will react at the same rate, typically yielding a racemic mixture of the product. However, when interacting with other chiral substances, such as enzymes, chiral catalysts, or chiral reagents, the two enantiomers behave differently.

The transition states formed from the reaction of the (R)- and (S)-enantiomers with a chiral partner will be diastereomeric. Since diastereomers have different energies, the rates of reaction for the two enantiomers will be different. This principle is the foundation of kinetic resolution, a process where one enantiomer reacts faster than the other, allowing for their separation.

Furthermore, if this compound is used as a chiral auxiliary, its stereocenter can direct the formation of a specific stereoisomer in a new product. The amine would be temporarily incorporated into a reactant molecule to control the stereochemical outcome of a subsequent reaction, and then later removed. The stereochemistry of the starting material dictates the stereochemistry of the product in what is known as a stereospecific reaction. masterorganicchemistry.com

Methods for Chiral Resolution and Enantiomeric Purity Determination

Given that this compound is a chiral compound, separating its racemic mixture into individual enantiomers (a process called chiral resolution) and determining the purity of an enantiomerically enriched sample are crucial experimental procedures.

Methods for Chiral Resolution: The separation of enantiomers is a significant challenge because they have identical physical properties in an achiral environment.

MethodPrincipleProcedure
Diastereomeric Salt Formation Enantiomers are converted into diastereomers, which have different physical properties (e.g., solubility).The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts are separated by fractional crystallization. The separated salts are then treated with a base to regenerate the pure enantiomers of the amine.
Chiral Chromatography Enantiomers interact differently with a chiral stationary phase (CSP).The racemic mixture is passed through a chromatography column (HPLC or GC) containing a CSP. One enantiomer will have a stronger interaction and move more slowly through the column, resulting in separation.
Enzymatic Resolution Enzymes often react with only one enantiomer of a racemic substrate.An enzyme is used to selectively catalyze a reaction on one enantiomer (e.g., acylation of the amine). The reacted and unreacted enantiomers can then be separated by conventional methods like extraction or chromatography.

A data table summarizing common methods for the chiral resolution of amines.

Methods for Enantiomeric Purity Determination: Once a resolution has been performed, the enantiomeric excess (% ee), which measures the degree of purity of the sample, must be determined.

MethodPrincipleOutput
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.A chromatogram showing two separate peaks for the (R) and (S) enantiomers. The ratio of the peak areas gives the enantiomeric ratio.
Chiral Gas Chromatography (GC) Similar to chiral HPLC, but for volatile compounds, using a column with a chiral stationary phase.A chromatogram with separated peaks for each enantiomer, allowing for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Enantiomers have identical NMR spectra, but can be distinguished by using a chiral derivatizing agent (to form diastereomers) or a chiral solvating agent, which induces a chemical shift difference.A spectrum showing distinct signals for each stereoisomer, allowing their ratio to be determined by integration.
Polarimetry Chiral compounds rotate the plane of polarized light.Measures the observed optical rotation of the sample. When the specific rotation of the pure enantiomer is known, the enantiomeric purity can be estimated.

A data table summarizing methods for determining the enantiomeric purity of chiral amines.

Computational and Theoretical Studies on 1 Cyclobutyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) or ab initio calculations, solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

For 1-Cyclobutyl-2-methylpropan-1-amine (B6166232), these calculations would typically be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Map the electron density distribution to identify electron-rich and electron-poor regions, calculate the dipole moment, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Determine Energetics: Calculate the total electronic energy, heat of formation, and strain energy, particularly for the cyclobutyl ring. Comparing the energies of different isomers or conformers can establish their relative stabilities.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemistry often focuses on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic nature of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes conformation at a given temperature.

A molecular dynamics study of this compound would involve:

Exploring Conformational Space: The molecule has several rotatable bonds (e.g., between the cyclobutyl ring and the methylene (B1212753) group, and within the isobutyl group). MD simulations can explore the different rotational isomers (rotamers) and the energy barriers between them, revealing the molecule's preferred shapes in solution.

Analyzing Flexibility: The simulation trajectory can be analyzed to quantify the flexibility of different parts of the molecule. For instance, the puckering motion of the cyclobutyl ring and the rotation of the isobutyl group can be characterized. This flexibility is crucial for how the molecule might adapt its shape to fit into a receptor binding site. nih.gov

Currently, there are no specific published MD simulation studies dedicated to this compound. However, MD is a standard tool used to study ligands for receptors like BRD4 and GPR88, where ligand flexibility is key to binding. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: Quantum chemical methods can calculate the magnetic shielding around each nucleus (¹H and ¹³C), which can be converted into predicted Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions help in assigning peaks in an experimental spectrum. For this compound, key predictions would involve the shifts for the protons and carbons of the cyclobutyl and isobutyl groups, and the hydrogens on the amine. The chemical environment of the cyclobutyl protons, for example, is known to have a characteristic shift. acs.org

IR Frequencies: The same computational methods can calculate the vibrational frequencies of the molecule. These correspond to the absorption bands seen in an Infrared (IR) spectrum. For this amine, characteristic predicted frequencies would include the N-H stretching and bending vibrations (typical for a primary amine), C-H stretching of the alkane and cyclobutane (B1203170) groups, and C-N stretching.

Below is a table of theoretically expected spectroscopic features for this compound based on its functional groups.

Spectroscopic TechniqueFeaturePredicted Region/Value
¹H NMR Amine (N-H) protonsBroad signal, ~0.5-5.0 ppm
Methine (CH-N) proton~2.5-3.0 ppm
Cyclobutyl protons~1.6-2.2 ppm
Isobutyl protons~0.9-1.8 ppm
¹³C NMR Methine (CH-N) carbon~50-60 ppm
Cyclobutyl carbons~20-40 ppm
Isobutyl carbons~20-30 ppm
IR Spectroscopy N-H stretchTwo bands in the 3300-3500 cm⁻¹ region (primary amine)
C-H stretch (sp³)Strong absorption just below 3000 cm⁻¹
N-H bend (scissoring)~1590-1650 cm⁻¹
C-N stretch~1000-1250 cm⁻¹

Reaction Mechanism Studies and Transition State Analysis for Transformations Involving the Cyclobutyl Amine

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and calculating the energy of transition states—the highest energy point along the reaction coordinate.

For transformations involving this compound, such as its synthesis or metabolism, computational studies could:

Elucidate Reaction Pathways: For example, in its synthesis via reductive amination of 1-cyclobutyl-2-methylpropan-1-one (B6147365), calculations could model the formation of the imine intermediate and its subsequent reduction.

Analyze Transition States: By characterizing the geometry and energy of the transition state, one can calculate the activation energy of the reaction, which determines the reaction rate.

Investigate Regio- and Stereoselectivity: If a reaction can produce multiple products, computational analysis can predict which product is favored by comparing the energies of the different reaction pathways.

While general reaction mechanisms for amines are well-understood, specific transition state analyses for reactions involving this compound have not been reported in the literature.

Molecular Modeling and Docking Studies for Interaction with Chemical Receptors (e.g., GPR88 agonists, BRD4 bromodomain inhibitors, where the chemical interaction is the focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). umn.edu This method is central to drug discovery.

GPR88 Agonists: GPR88 is an orphan G-protein-coupled receptor implicated in various central nervous system disorders. rsc.orgnih.gov Docking studies of potential agonists like this compound would involve placing the molecule into the known or modeled binding site of GPR88. The goal would be to identify key interactions, such as hydrogen bonds between the amine group and receptor residues, and hydrophobic interactions involving the cyclobutyl and isobutyl groups, that stabilize the complex. nih.gov

BRD4 Bromodomain Inhibitors: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader and a target for cancer and inflammation therapies. Its binding pocket recognizes acetylated lysine (B10760008) residues. Inhibitors often mimic this interaction. A docking study would assess how this compound fits into the BRD4 binding pocket and whether it can form critical interactions, such as a hydrogen bond with the conserved asparagine residue (Asn140), which is crucial for inhibitor binding.

Although computational screening and modeling are routinely used to discover novel BRD4 inhibitors and GPR88 agonists, specific docking results for this compound are not publicly documented. nih.govumn.edu The table below outlines the hypothetical interactions that would be assessed in such a study.

Target ReceptorPotential Interacting ResiduesType of Interaction
GPR88 Aspartic Acid, Glutamic AcidIonic bond/Hydrogen bond with the protonated amine
Leucine, Valine, IsoleucineHydrophobic interactions with cyclobutyl/isobutyl
BRD4 (BD1) Asparagine (Asn140)Hydrogen bond with the amine group
Proline, Valine, LeucineHydrophobic/van der Waals interactions with the alkyl groups
TyrosinePotential π-alkyl interaction with the cyclobutyl ring

Derivatives, Analogues, and Structural Modifications of 1 Cyclobutyl 2 Methylpropan 1 Amine

Systematic Modification of the Amine Functional Group (e.g., secondary, tertiary amines, amides)

The primary amine of 1-cyclobutyl-2-methylpropan-1-amine (B6166232) is a key site for functionalization, allowing for the synthesis of secondary amines, tertiary amines, and amides. These modifications are typically achieved through well-established synthetic protocols.

Secondary and Tertiary Amines: The conversion of the primary amine to secondary and tertiary amines can be accomplished through several methods. Reductive amination is a common approach, involving the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced. youtube.comyoutube.com For instance, reaction with a ketone and a reducing agent like sodium cyanoborohydride can yield a secondary amine. youtube.com To form a tertiary amine, a secondary amine precursor can be further alkylated. youtube.comyoutube.com

Alternative methods include N-alkylation using alkyl halides. The direct alkylation of amines can sometimes lead to mixtures of products, but protocols using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) have been developed for the reliable N-alkylation of secondary amines to tertiary amines without the formation of quaternary salts. researchgate.net Catalytic methods using ruthenium or iridium complexes also enable the N-alkylation and N-methylation of amines with alcohols. organic-chemistry.org

Amides: Amide derivatives are readily synthesized by reacting the primary amine with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base. youtube.com This reaction is generally high-yielding and provides a stable amide bond. These amide derivatives can serve as precursors for tertiary amines via reduction with strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.comyoutube.com The synthesis of various N-cyclobutyl carboxamides from cyclobutylamine (B51885) and acylating agents like pivaloyl chloride has been documented, illustrating the feasibility of this transformation. calstate.edu Research into amide derivatives containing cyclopropane (B1198618) and cyclobutane (B1203170) rings has shown their potential as biologically active compounds. mdpi.com

A step-economical approach has been reported where secondary amines are protected as carbamates, which can then be directly converted to tertiary amines through a formal extrusion of carbon dioxide, bypassing traditional deprotection steps. nih.gov

Variations in the Alkyl Chain (e.g., 2-methylpropan-2-amine, 3-methylpropan-1-amine, pentan-1-amine derivatives)

Modifying the 2-methylpropyl (isobutyl) group of this compound allows for the exploration of how steric bulk and chain length influence the molecule's properties. Synthetic strategies typically involve starting with a different alkyl fragment during the initial synthesis.

For example, analogues can be created where the isobutyl group is replaced by other alkyl chains. A related compound, 1-Cyclobutyl-2-methylpropan-2-amine , features a tertiary carbon attached to the cyclobutyl methylene (B1212753) group, which significantly alters the steric environment around the amine. sigmaaldrich.com Another variation is 3-Chloro-2-methylpropan-1-amine , which introduces a functional handle (a chlorine atom) on the alkyl chain, allowing for further downstream reactions. bldpharm.com The synthesis of sibutramine (B127822), a more complex analogue, involves the addition of an isobutyl group to a cyclobutyl cyanide precursor using a Grignard reagent, a method that could be adapted to introduce various other alkyl groups. newdrugapprovals.org

The table below summarizes some representative variations of the alkyl chain attached to a cyclobutylamine core.

Compound Name Alkyl Chain Structure Key Feature CAS Number
This compound-CH(NH₂)-CH₂-CH(CH₃)₂Parent isobutyl structureN/A
1-Cyclobutyl-2-methylpropan-2-amine-CH₂-C(NH₂)(CH₃)₂Isomeric, tertiary amine precursorN/A
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one-C(=O)-CH(CH₃)₂Ketone precursor on alkyl chain1602132-49-9
N-Cyclobutylbicyclo[1.1.1]pentan-1-amineBicyclo[1.1.1]pentaneRigid, bridged alkyl substituentN/A

Substitutions and Functionalization of the Cyclobutyl Ring (e.g., halogenated, aromatic, cyclopropyl-substituted cyclobutylamines)

The cyclobutyl ring itself is a prime target for substitution, providing a means to introduce a wide array of functional groups that can profoundly alter the molecule's electronic and steric properties.

Aromatic and Halogenated Substitutions: The most prominent examples of ring functionalization come from the synthesis of sibutramine and its metabolites. newdrugapprovals.org The key analogue, 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine , features a 4-chlorophenyl group attached to the C1 position of the cyclobutyl ring. chemicalbook.comnih.gov This substitution is introduced early in the synthesis by reacting 4-chlorobenzyl cyanide with 1,3-dibromopropane (B121459) to form the substituted cyclobutanenitrile ring system. newdrugapprovals.org This strategy can be generalized to introduce other substituted aromatic rings. Studies on related halogenated heterocyclic systems have explored their nucleophilic aromatic substitution reactions, indicating that halogenated cyclobutyl rings could serve as platforms for further diversification. sapub.org

Cyclopropyl (B3062369) and Other Substitutions: The introduction of other carbocyclic systems, such as a cyclopropyl group, has also been explored. The synthesis of (1-cyclopropyl)cyclopropylamine has been achieved via a Curtius degradation of the corresponding carboxylic acid, demonstrating a viable route to such structures. beilstein-journals.org These cyclopropyl-containing amines are valuable intermediates for agrochemical and pharmaceutical research. beilstein-journals.org Furthermore, biocatalytic methods using engineered enzymes have been developed for the synthesis of pyruvate-containing cyclopropanes, which can be chemically transformed into other functionalized cyclopropane and cyclobutene (B1205218) derivatives. utdallas.edu Methods for creating 1,2-disubstituted and 1,1,3-trisubstituted cyclobutanes are also being developed, expanding the toolbox for creating complex cyclobutane scaffolds. researchgate.net

The following table highlights different types of substitutions on the cyclobutyl ring.

Substitution Type Example Substituent Example Compound/Fragment Significance
Aromatic4-Chlorophenyl1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamineCore structure of sibutramine metabolites, introduces aromatic interactions. chemicalbook.com
HalogenChloro, BromoHalogenated 1H-cyclohepta[2,1-b:3,4-b']diindolesProvides handles for further nucleophilic substitution reactions. sapub.org
CycloalkylCyclopropyl(1-Cyclopropyl)cyclopropylamineCreates spirocyclic systems with unique conformational properties. beilstein-journals.org
Sulfonamide-SO₂NHRCyclobutanesulfonamidesUsed in fragment-based drug discovery libraries. researchgate.net

Incorporation of the this compound Scaffold into Complex Molecular Architectures (e.g., in natural product synthesis, design of novel chemical probes)

The unique three-dimensional structure of the cyclobutylamine scaffold makes it an attractive building block for constructing more complex molecules, including natural products and novel chemical probes for drug discovery. Cyclobutane motifs are found in a variety of natural products and approved drugs, where the ring's conformational constraints are used to orient substituents in a well-defined spatial arrangement. researchgate.net

The cyclobutane ring is often considered a conformationally restricted isostere for a propyl group, making it a valuable component in medicinal chemistry for optimizing drug-target interactions. researchgate.net For instance, replacing a piperidine (B6355638) ring with a 1,3-disubstituted cyclobutane structure was a key modification in the development of the drug Abrocitinib from its predecessor, Xeljanz. researchgate.net

Furthermore, synthetic methodologies that build upon amine scaffolds have been applied to the total synthesis of complex natural products. A notable example is the synthesis of the iboga alkaloids (±)-conodusine A and (±)-conodusine B, which utilized a strategy involving the conversion of a protected amine into a tertiary amine within a complex molecular framework. nih.gov Such strategies highlight the potential for incorporating the this compound core into similarly intricate targets. The development of libraries of cyclobutane fragments, such as cyclobutanesulfonamides, for use in fragment-based drug discovery underscores the value of this scaffold in generating novel chemical probes and drug leads. researchgate.net

Synthesis and Characterization of Known Analogues (e.g., Sibutramine Metabolites: 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine)

One of the most well-characterized analogues is 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine , also known as didesmethylsibutramine (B18375) (DDMS). nih.gov It is the primary amine metabolite of the drug sibutramine. chemicalbook.com Its synthesis and characterization are extensively documented.

Synthesis: The synthesis of DDMS is intertwined with that of sibutramine itself. A common route begins with the reaction of 4-chlorobenzyl cyanide and 1,3-dibromopropane in the presence of a strong base like sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). newdrugapprovals.org This step forms the key intermediate, 1-(4-chlorophenyl)cyclobutanecarbonitrile .

This nitrile is then reacted with an isobutyl Grignard reagent, such as isobutylmagnesium bromide , which attacks the nitrile carbon. Subsequent hydrolysis yields a ketone. The final primary amine is typically obtained through reductive amination or by reduction of an oxime intermediate. In the context of sibutramine synthesis, the parent tertiary amine is formed first, and the primary amine metabolite (DDMS) and secondary amine metabolite (desmethylsibutramine) are then synthesized for use as reference standards, often via demethylation of sibutramine or by building up from the primary amine. researchgate.netic.ac.uk

Characterization: The structural characterization of DDMS and other sibutramine metabolites relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS) is used to identify and structurally elucidate metabolites from biological samples by analyzing their fragmentation patterns. nih.gov The comparison of MSⁿ spectra between synthesized standards and detected compounds confirms their identity. researchgate.net

The table below provides key information for this important analogue.

Property Value
Compound Name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
Synonyms Didesmethylsibutramine (DDMS), BTS 54-505 chemicalbook.comnih.gov
Molecular Formula C₁₅H₂₂ClN
Molecular Weight 251.80 g/mol
CAS Number 84467-54-9 nih.gov
Appearance Typically handled as a hydrochloride salt (C₁₅H₂₃Cl₂N) chemicalbook.commolport.com
Function Primary amine metabolite of Sibutramine chemicalbook.com

Emerging Research Directions and Future Perspectives for 1 Cyclobutyl 2 Methylpropan 1 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of sterically hindered primary amines such as 1-Cyclobutyl-2-methylpropan-1-amine (B6166232) presents a unique set of challenges due to the steric bulk surrounding the amine functionality. nih.govnih.gov Traditional amination methods may prove inefficient, necessitating the development of novel and more robust synthetic strategies.

Future research in this area is likely to focus on several promising avenues:

Advanced Reductive Amination Protocols: While reductive amination of a suitable cyclobutyl ketone with 2-methylpropan-1-amine is a plausible route, optimizing this transformation for high yields and purity will be crucial. This could involve the exploration of novel reducing agents and catalyst systems that are more tolerant of sterically demanding substrates.

Photoredox Catalysis: Recent advancements in photoredox catalysis have opened up new pathways for the synthesis of complex amines. nih.gov A potential route for this compound could involve the coupling of readily available precursors under mild, light-mediated conditions. nih.gov

Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes, such as transaminases, could provide a direct and enantioselective route to chiral analogs of this compound.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of fine chemicals. Developing a flow-based synthesis for this amine would be a significant step towards its large-scale production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Advanced Reductive AminationWell-established, versatileNovel catalysts, milder reaction conditions
Photoredox CatalysisMild conditions, novel reactivitySubstrate scope, catalyst development
BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering
Flow ChemistryScalability, safety, controlReactor design, process optimization

Advanced Characterization Methodologies for Complex Systems

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for predicting its reactivity and interactions in more complex systems. While standard characterization techniques such as NMR and mass spectrometry are fundamental, advanced methodologies will be required to gain deeper insights.

Future research will likely employ a combination of experimental and computational techniques:

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as NOESY and ROESY, can be used to elucidate the conformational preferences of the cyclobutane (B1203170) ring and its interaction with the bulky alkyl group.

X-ray Crystallography: Obtaining a crystal structure of this compound or its derivatives would provide definitive information about its solid-state conformation and intermolecular interactions.

Computational Modeling: In silico methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable information on the molecule's electronic properties, conformational landscape, and potential energy surfaces. nih.govresearchgate.net

Applications as Building Blocks in Organic Synthesis and Fine Chemical Production

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and high-value molecules. enamine.net The presence of the cyclobutane moiety is of particular interest, as this strained ring system is increasingly being incorporated into drug candidates to improve their physicochemical properties.

Potential applications as a building block include:

Medicinal Chemistry: The cyclobutane ring can act as a bioisostere for other common groups in drug molecules, potentially leading to improved metabolic stability, solubility, and cell permeability. enamine.net This amine could serve as a key intermediate in the synthesis of novel therapeutic agents.

Agrochemicals: The development of new pesticides and herbicides often relies on the exploration of novel chemical scaffolds. The unique steric and electronic properties of this amine could be leveraged to design new agrochemicals with improved efficacy and environmental profiles.

Functional Materials: The incorporation of sterically hindered amine moieties into polymers and other materials can impart unique properties, such as altered thermal stability, solubility, and surface characteristics.

Exploration of its Role as a Ligand in Catalysis or Coordination Chemistry

Primary amines are well-known to act as ligands in coordination chemistry and catalysis. The sterically hindered nature of this compound suggests that it could form unique metal complexes with interesting catalytic properties. nih.govacs.org

Future research in this area could focus on:

Synthesis of Novel Metal Complexes: The reaction of this amine with various transition metals could lead to the formation of novel coordination complexes. The steric bulk of the ligand could influence the coordination geometry and electronic properties of the metal center.

Homogeneous Catalysis: Metal complexes bearing this ligand could be screened for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The steric hindrance could lead to enhanced selectivity in certain catalytic processes.

Organocatalysis: Chiral derivatives of this compound could be explored as organocatalysts for asymmetric transformations.

Computational-Guided Design for Tailored Chemical Properties and Specific Chemical Interactions

Computational chemistry provides a powerful tool for the rational design of molecules with specific properties. nih.gov In the context of this compound, computational methods can be used to guide the development of new derivatives with tailored characteristics.

Key areas for computational investigation include:

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the molecule is crucial for predicting its binding to biological targets or its role in catalysis. researchgate.net

Quantum Chemical Calculations: These calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its derivatives.

By leveraging computational tools, researchers can prioritize the synthesis of new analogs with a higher probability of exhibiting the desired properties, thereby accelerating the discovery and development process.

Q & A

Q. What are the established synthetic routes for 1-cyclobutyl-2-methylpropan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination of cyclobutanecarbaldehyde with 2-methylpropylamine or Hofmann rearrangement of cyclobutane-containing precursors (e.g., electro-induced Hofmann rearrangement under acidic conditions) . AI-driven retrosynthesis tools (e.g., using Reaxys or Pistachio databases) suggest cyclopropane/cyclobutane ring-opening reactions as alternative pathways . Optimization parameters include:
  • Temperature : 0–25°C for Hofmann rearrangements to minimize side reactions.
  • Catalysts : Use of Pd/C or Raney Ni for hydrogenation steps in reductive amination.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and computational techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to verify cyclobutyl ring geometry and amine proton environments (e.g., δ ~1.5–2.5 ppm for cyclobutane protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C8 _8H17 _{17}N; theoretical ~127.23 g/mol).
  • X-ray Crystallography : For unambiguous assignment of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can conflicting data in reaction yields or spectroscopic results be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from impurities or competing reaction pathways. Systematic approaches include:
  • Purity Checks : Use HPLC or GC-MS to identify byproducts (e.g., cyclobutane ring-opening derivatives) .
  • Isotopic Labeling : 15N^{15}N-labeling of the amine group to track reaction pathways via NMR .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What mechanistic insights govern the reactivity of this compound in cyclization reactions?

  • Methodological Answer : The strained cyclobutane ring enhances reactivity in ring-opening or [2+2] cycloadditions. Key methodologies:
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pressures to infer transition states.
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate radical intermediates in photochemical reactions .
  • DFT Calculations : Map energy profiles for ring-opening pathways (e.g., B3LYP/6-31G* level) .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : Enantioselective interactions with biomolecules (e.g., enzymes) can be studied via:
  • Chiral Chromatography : Separate enantiomers using Chiralpak columns to assess purity .
  • Receptor Binding Assays : Compare EC50_{50} values of (R)- and (S)-enantiomers in target systems (e.g., GPCRs) .
  • Molecular Docking : Simulate binding modes in protein active sites (e.g., AutoDock Vina) to rationalize stereochemical effects .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in cyclobutane ring stability?

  • Methodological Answer : Discrepancies may arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies:
  • Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations .
  • Dynamic Effects : Perform ab initio molecular dynamics (AIMD) to account for conformational flexibility .
  • Experimental Cross-Validation : Use variable-temperature NMR to correlate computed and observed ring strain .

Applications in Drug Discovery

Q. What strategies are recommended for derivatizing this compound to enhance pharmacokinetic properties?

  • Methodological Answer : Focus on functional group modifications:
  • Amide Formation : React with acyl chlorides to improve metabolic stability.
  • Salt Formation : Hydrochloride salts (common in related amines) to enhance solubility .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) for targeted release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.